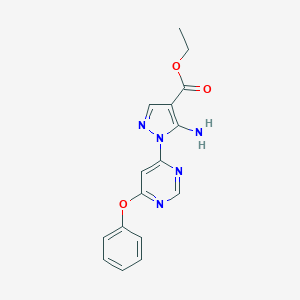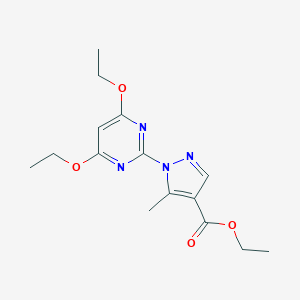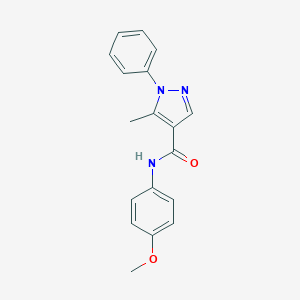![molecular formula C20H20N4OS B287695 6-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287695.png)
6-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as TMB-5, is a chemical compound that has been extensively studied for its potential applications in scientific research. TMB-5 belongs to the class of triazolothiadiazoles, which have shown promising results in various biological assays.
Wirkmechanismus
The exact mechanism of action of 6-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In cancer cells, 6-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. 6-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In neuroprotection, 6-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit oxidative stress and inflammation, which are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects
6-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress and inflammation. 6-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its relatively simple synthesis method, which allows for easy preparation of the compound in the lab. Additionally, 6-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in various biological assays, making it a versatile compound for scientific research. However, one limitation of 6-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several potential future directions for research on 6-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of 6-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 6-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its potential applications in other areas of scientific research. Finally, the synthesis method of 6-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could be optimized to increase the yield and purity of the compound.
Synthesemethoden
The synthesis of 6-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methoxyphenylhydrazine with 4-tert-butylbenzaldehyde to form the corresponding hydrazone. This intermediate is then reacted with 2-aminothiophenol in the presence of acetic acid to give 6-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The overall yield of this synthesis method is around 60%, and the purity of the final product can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
6-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various scientific research areas, including cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, 6-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 6-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been studied for its neuroprotective effects and has shown promising results in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 6-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Eigenschaften
Produktname |
6-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molekularformel |
C20H20N4OS |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
6-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H20N4OS/c1-20(2,3)15-9-5-14(6-10-15)18-23-24-17(21-22-19(24)26-18)13-7-11-16(25-4)12-8-13/h5-12H,1-4H3 |
InChI-Schlüssel |
DEMICONQFVPTCQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3,5-Dimethylphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287614.png)



![3-(4-Methylphenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287619.png)





![6-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-2-(2-methylphenyl)-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazole](/img/structure/B287631.png)
![ethyl 5-methyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287632.png)
![4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287634.png)